1,2,4-Triazolo[4,3-b]pyridazine
Overview
Description
1,2,4-Triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a mono-isotopic mass of 120.043594 Da . It is used in the synthesis of various derivatives and has been studied for its potential applications in different fields .
Synthesis Analysis
The preparation of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . A general approach to ethyl N-benzoyl-α-hetero-aryl-glycinates based on the annulation of the 1,2,4-triazole ring on the suitably substituted azine or fused azine derivative has been elaborated .Molecular Structure Analysis
The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine has been studied in various contexts. For instance, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported .Chemical Reactions Analysis
The reactions of 1,2,4-Triazolo[4,3-b]pyridazine have been studied in the context of synthesizing novel derivatives. For example, the reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give 3, which underwent decarboxylation in hot ethanol affording benzamide 4 .Physical And Chemical Properties Analysis
1,2,4-Triazolo[4,3-b]pyridazine has a density of 1.5±0.1 g/cm3, a molar refractivity of 33.6±0.5 cm3, and a molar volume of 80.7±7.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Synthesis and Structural Characterization
1,2,4-Triazolo[4,3-b]pyridazine derivatives have shown significant biological properties like anti-tumor and anti-inflammatory activity. Recent studies have synthesized and characterized these compounds using techniques such as NMR, IR, and mass spectral studies. Their structures were confirmed by X-ray diffraction, and Density Functional Theory (DFT) calculations were performed to compare theoretical and experimental results, revealing insights into their molecular properties (Sallam et al., 2021).
Chemical Transformations
Research on 1,2,4-Triazolo[4,3-b]pyridazine has involved exploring different ring transformations. For instance, 1,2,4-triazine 4-oxides undergo reactions to form compounds like 3-(2-oxyphenyl)[1,2,4]triazolo[4,3-b]pyridazines, illustrating the chemical versatility of this compound (Kozhevnikov et al., 2005).
Application in High-Energy Materials
1,2,4-Triazolo[4,3-b]pyridazine has been used to construct new low-sensitivity high-energy materials. Studies synthesized compounds that exhibited high detonation velocities and pressures, along with low impact and friction sensitivities, highlighting the potential of this compound in the field of energetic materials (Chen et al., 2021).
Antitubulin Agents
Compounds based on 1,2,4-Triazolo[4,3-b]pyridazine have been designed as antitubulin agents, displaying potent antiproliferative activity. These compounds, such as those inhibiting tubulin polymerization, have shown promising results in disrupting tubulin microtubule dynamics and arresting cell cycle progression in cancer cells (Xu et al., 2016).
Future Directions
properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRACHDVMKITFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341964 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo[4,3-b]pyridazine | |
CAS RN |
274-83-9 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=274-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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